molecular formula C8H10N2O B13960331 2,5-Dimethylisonicotinamide CAS No. 7584-16-9

2,5-Dimethylisonicotinamide

Cat. No.: B13960331
CAS No.: 7584-16-9
M. Wt: 150.18 g/mol
InChI Key: RPUOFOMXFYXZJS-UHFFFAOYSA-N
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Description

2,5-Dimethylisonicotinamide is a derivative of isonicotinamide, which is an amide form of isonicotinic acid. This compound is characterized by the presence of two methyl groups attached to the 2nd and 5th positions of the pyridine ring. It is a white to yellow solid that is soluble in various solvents, including water, ethanol, and dimethyl sulfoxide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylisonicotinamide typically involves the reaction of 2,5-dimethylpyridine with isonicotinic acid or its derivatives. One common method includes the use of chlorinating agents to convert isonicotinic acid to its chloride form, followed by the reaction with 2,5-dimethylpyridine under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylisonicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products Formed:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Dimethylisonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Isonicotinamide: An isomer with the carboxamide group in the 4-position.

    Nicotinamide: Another isomer with the carboxamide group in the 3-position.

    2,5-Dimethylpyridine: A precursor in the synthesis of 2,5-Dimethylisonicotinamide.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

7584-16-9

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2,5-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C8H10N2O/c1-5-4-10-6(2)3-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11)

InChI Key

RPUOFOMXFYXZJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C)C(=O)N

Origin of Product

United States

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